Ethyl 2-[3-(methylamino)phenyl]acetate
CAS No.: 200214-39-7
Cat. No.: VC8252694
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 2-[3-(methylamino)phenyl]acetate - 200214-39-7](/images/structure/VC8252694.png)
Specification
CAS No. | 200214-39-7 |
---|---|
Molecular Formula | C11H15NO2 |
Molecular Weight | 193.24 g/mol |
IUPAC Name | ethyl 2-[3-(methylamino)phenyl]acetate |
Standard InChI | InChI=1S/C11H15NO2/c1-3-14-11(13)8-9-5-4-6-10(7-9)12-2/h4-7,12H,3,8H2,1-2H3 |
Standard InChI Key | OWCZLEHZJPOLBO-UHFFFAOYSA-N |
SMILES | CCOC(=O)CC1=CC(=CC=C1)NC |
Canonical SMILES | CCOC(=O)CC1=CC(=CC=C1)NC |
Introduction
Ethyl 2-[3-(methylamino)phenyl]acetate is an organic compound with the molecular formula C11H15NO2. It is a derivative of phenylacetic acid, featuring an ethyl ester group and a methylamino substituent on the phenyl ring. This compound is notable for its potential applications in medicinal chemistry and organic synthesis.
Synthesis and Applications
The synthesis of Ethyl 2-[3-(methylamino)phenyl]acetate typically involves organic synthesis techniques, although specific methods are not detailed in available literature. This compound is of interest in drug development due to its potential interactions with biological targets such as enzymes or receptors. The methylamino group may facilitate hydrogen bonding or electrostatic interactions with active sites, influencing its biological activity.
Biological Activity and Pharmacokinetics
Research into the biological activity of Ethyl 2-[3-(methylamino)phenyl]acetate suggests potential interactions with various enzymes and proteins. As an ester, it may participate in metabolic pathways involving hydrolysis and trans-esterification. The compound's pharmacokinetics indicate that it is likely absorbed, distributed, metabolized, and excreted by the body, which may influence its therapeutic applications.
Comparison with Similar Compounds
Ethyl 2-[3-(methylamino)phenyl]acetate is distinctive due to its specific combination of an ethyl ester group and a methylamino substituent. This unique structure may confer specific properties advantageous in applications such as drug design, potentially enhancing binding affinity or selectivity for biological targets compared to similar compounds.
Compound | Structural Features | Unique Characteristics |
---|---|---|
Ethyl 2-(4-(ethylamino)phenyl)acetate | Ethanol ester with ethylamino substitution | Different amino group positioning |
Methyl 2-(4-(ethylamino)phenyl)acetate | Methyl ester instead of ethyl | Variation in ester functionality |
Ethyl 2-(4-(methylamino)phenyl)acetate | Methylamino substitution | Different amino group affecting reactivity |
Ethyl 2-[3-(aminophenyl)]acetate | Amino instead of methylamino | Lacks methyl substitution; different biological activity |
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